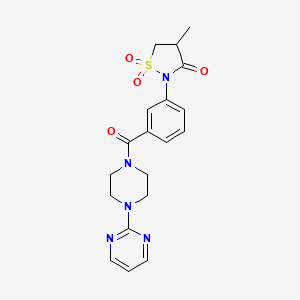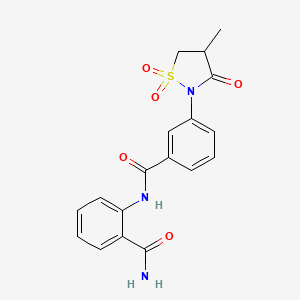
N-(2-carbamoylphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as Compound 1, is a chemical compound with potential therapeutic applications. It belongs to the class of isothiazolidinone derivatives and has been shown to exhibit potent antitumor and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N-(2-carbamoylphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide 1 involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. This pathway plays a crucial role in cell growth, proliferation, and survival. By inhibiting this pathway, this compound 1 induces apoptosis in cancer cells and inhibits their growth and proliferation. This compound 1 has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound 1 has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-carbamoylphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide 1 is its potent antitumor and anti-inflammatory activities, which make it a promising candidate for the development of new cancer and anti-inflammatory drugs. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound 1 is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-carbamoylphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide 1. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases in vivo. This would involve testing its efficacy and safety in animal models. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with the PI3K/Akt/mTOR and NF-κB signaling pathways. Furthermore, the development of more water-soluble derivatives of this compound 1 may improve its bioavailability and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2-carbamoylphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide 1 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that it exhibits potent antitumor activity against various cancer cell lines, including breast, colon, lung, and prostate cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. This compound 1 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
2-[[3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)13-6-4-5-12(9-13)17(23)20-15-8-3-2-7-14(15)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUAGFRGHBRSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3302923.png)
![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)
![1-(4-{[(3-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302932.png)

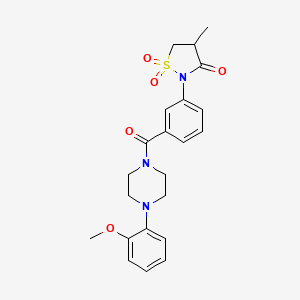
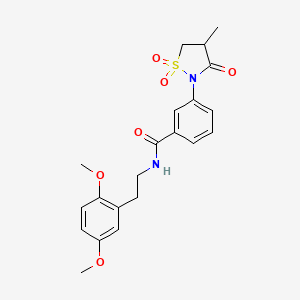

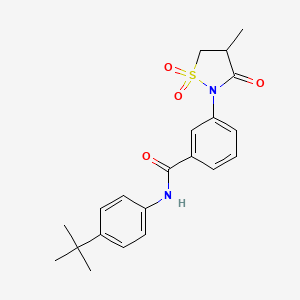

![1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302989.png)



